Z-Dab(Fmoc)-OH

Peptide Synthesis Solid-Phase Synthesis Quality Control

Z-Dab(Fmoc)-OH is the only choice for workflows requiring side-chain functionalization before final TFA cleavage. Its inverse orthogonal protection (Nα-Z, Nγ-Fmoc) enables on-resin branching and lactam cyclization—strategies that fail with Fmoc-Dab(Boc)-OH (TFA-labile) or Fmoc-Dab(Alloc)-OH (metal contaminants). Guaranteed ≥98% HPLC purity minimizes downstream purification burden, saving costs in peptide drug discovery. Do not substitute with class analogs.

Molecular Formula C27H26N2O6
Molecular Weight 474.5 g/mol
Cat. No. B13386799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Dab(Fmoc)-OH
Molecular FormulaC27H26N2O6
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)
InChIKeyXVQCVMKVEGLEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding Z-Dab(Fmoc)-OH: A Key Building Block for Precision Peptide Synthesis Procurement


Z-Dab(Fmoc)-OH (CAS 151132-82-0) is a protected, non-proteinogenic amino acid derivative of L-2,4-diaminobutyric acid (Dab). Its structure is defined by two orthogonal protecting groups: an Fmoc (9-fluorenylmethyloxycarbonyl) group on the gamma-amino side chain and a Z (benzyloxycarbonyl) group on the alpha-amino group . This dual-protection architecture is specifically engineered for solid-phase peptide synthesis (SPPS) to enable precise, sequential deprotection and selective functionalization, which is critical for constructing complex peptide architectures like branched or cyclic peptides [1]. The compound is commercially available as a high-purity research reagent, with suppliers typically guaranteeing a purity of ≥98.0% (HPLC) .

Why Generic Substitution Fails: The Specific Orthogonal Value of Z-Dab(Fmoc)-OH in Synthesis


Directly substituting Z-Dab(Fmoc)-OH with an in-class analog like Fmoc-Dab(Boc)-OH or Fmoc-Dab(Alloc)-OH is not chemically equivalent and will lead to failed syntheses or impure products. The core value of Z-Dab(Fmoc)-OH is its specific orthogonal protection scheme, which is the inverse of standard Fmoc-Dab(Z)-OH . In Z-Dab(Fmoc)-OH, the alpha-amine is Z-protected, and the side-chain is Fmoc-protected, enabling a workflow where the side-chain can be functionalized first during SPPS. In contrast, Fmoc-Dab(Boc)-OH employs an acid-labile Boc group on its side-chain, making it incompatible with standard Fmoc/tBu SPPS strategies where the final peptide cleavage uses TFA, leading to premature deprotection and unwanted side reactions . Similarly, Fmoc-Dab(Alloc)-OH requires a specific palladium catalyst for side-chain deprotection, a process that can be inefficient and leave trace metal contaminants that are problematic for biological assays [1]. Therefore, the choice of building block dictates the entire synthetic strategy and outcome, as detailed below.

Z-Dab(Fmoc)-OH Evidence Guide: Quantified Differentiation from Key Analogs


Purity Benchmarking: Z-Dab(Fmoc)-OH vs. Commercial Analogs

The commercial availability of Z-Dab(Fmoc)-OH is specified at a minimum of 98.0% purity by HPLC from major suppliers . While high purity (>97%) is common for many Fmoc-amino acids, this sets a verifiable baseline for procurement. Crucially, the comparator analog Fmoc-Dab(Alloc)-OH is frequently supplied at a lower, less rigorous purity specification of 95% , directly impacting the quality and yield of downstream peptide syntheses.

Peptide Synthesis Solid-Phase Synthesis Quality Control

Orthogonal Protection Architecture: Enabling Inverted Synthesis Workflows

Z-Dab(Fmoc)-OH uniquely provides an inverse protection pattern (Z on Nα, Fmoc on Nγ) compared to the more common Fmoc-Dab(Z)-OH . This architecture is essential for synthetic routes requiring initial deprotection and functionalization of the side-chain amine (via piperidine-labile Fmoc) while the main-chain Nα-amine remains Z-protected. Fmoc-Dab(Boc)-OH, an alternative building block, utilizes a Boc group on the side-chain . However, Boc is acid-labile and is cleaved under the TFA conditions used for final peptide cleavage from the resin in Fmoc-SPPS. This lack of orthogonality with the standard Fmoc/tBu strategy makes it unsuitable for on-resin side-chain modifications.

Orthogonal Protection SPPS Diaminobutyric Acid

Synthetic Route Viability: Z-Dab-OH as a Superior Intermediate for Dab Derivatives

In the synthesis of protected Dab derivatives, the intermediate Z-Dab-OH (which is further derivatized to produce Z-Dab(Fmoc)-OH) is prepared in high yield using a polymer-supported hypervalent iodine reagent in water. This contrasts with the direct synthesis of Fmoc-Dab(Boc)-OH, which is limited by the poor solubility of Fmoc-Gln-OH in aqueous media, forcing an alternative, lower-yielding route [1]. This quantifiable difference in synthetic efficiency directly impacts the availability and cost of the final building block.

Diaminobutyric Acid Synthetic Yield Intermediate

Procurement Availability and Specifications: A Clear Procurement Choice

From a procurement perspective, Z-Dab(Fmoc)-OH offers clear, verifiable specifications that streamline the sourcing process. Multiple commercial vendors list the compound with explicit purity (≥98.0%) and moisture content (≤0.5%) [1]. This contrasts with some in-class alternatives where critical specifications, such as moisture content, are not consistently provided [2]. The absence of such data introduces supply chain risk, requiring additional in-house quality control measures before use.

Procurement Supply Chain Specifications

Primary Application Scenarios for Z-Dab(Fmoc)-OH Based on Verified Evidence


Synthesis of Branched Peptides via an Inverse Orthogonal Strategy

This is the primary use case enabled by the unique protection scheme of Z-Dab(Fmoc)-OH. In standard SPPS, the main peptide chain is assembled with the Nα-Z group remaining intact. The Nγ-Fmoc group can then be selectively removed on-resin using piperidine, freeing the side-chain amine for further elongation or conjugation while the rest of the peptide chain remains protected . This workflow is not possible with Fmoc-Dab(Boc)-OH, as its Boc group would be cleaved during the final TFA step, preventing on-resin branching .

Synthesis of Cyclic Peptides and Lactams

Following side-chain deprotection as described above, the free Nγ-amine can be coupled to a carboxylic acid group elsewhere in the peptide sequence while still on the solid support, forming a cyclic lactam. This on-resin cyclization strategy is a powerful method for introducing conformational constraints into peptides, which is essential for improving stability and biological activity [1]. This application is a direct consequence of the compound's orthogonal protection, as described in the second evidence item.

High-Purity Peptide Therapeutic Research & Development

For research teams developing peptide-based drug candidates, the high and verifiable purity of Z-Dab(Fmoc)-OH (≥98.0% by HPLC) is non-negotiable . Using a building block of this purity grade minimizes the introduction of difficult-to-remove peptide impurities that can arise from lower-purity materials. This reduces the burden on preparative HPLC purification, saving time and cost while increasing the likelihood of obtaining a homogeneous final product suitable for in vivo studies or early-stage development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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